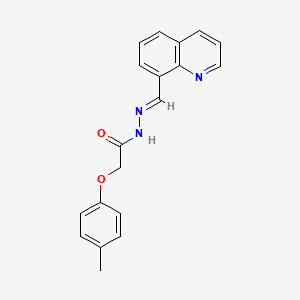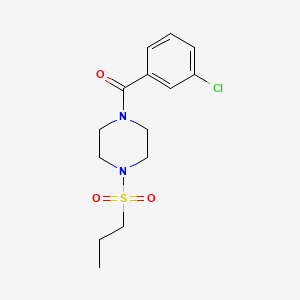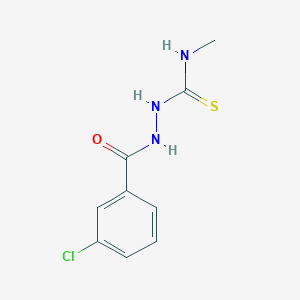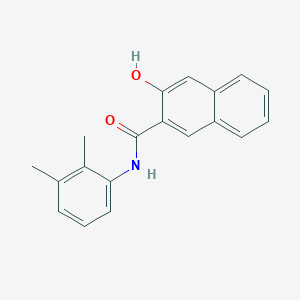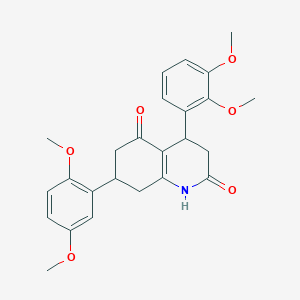
4-(2,3-二甲氧基苯基)-7-(2,5-二甲氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" often involves multicomponent reactions, as demonstrated by Patel et al. (2022) in their study on the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. These reactions are facilitated by acetic acid and involve crystal XRD and DFT studies for structural analysis (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal XRD analysis and theoretical studies like DFT. For example, the study of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones revealed optimized molecular structures and provided insights into physicochemical properties through Frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses (Patel et al., 2022).
Chemical Reactions and Properties
The synthesis and characterization of related quinoline derivatives often involve a variety of chemical reactions, including multicomponent synthesis, as noted by Patel et al. (2022). These processes contribute to understanding the compound's reactivity and interaction potentials, particularly in biological systems (Patel et al., 2022).
Physical Properties Analysis
Physical properties such as crystal structure, bond lengths, and angles play a crucial role in determining the interactions and stability of the compound. Studies like those conducted by Patel et al. (2022) provide valuable data through single-crystal XRD and DFT analyses, facilitating a deeper understanding of these aspects (Patel et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the compound's molecular structure. Analysis through DFT studies, as seen in the work of Patel et al. (2022), offers insights into the electronic properties and potential chemical reactivity of the compound. These properties are essential for understanding the compound's interactions in various chemical and biological contexts (Patel et al., 2022).
科学研究应用
合成和结构研究
由于结构复杂,4-(2,3-二甲氧基苯基)-7-(2,5-二甲氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮化合物在合成有机化学中引起关注。研究重点是合成类似的喹啉二酮衍生物并分析其结构。例如,使用相关中间体合成 12,13-二氢-11bH-喹诺[1,2-c]喹唑啉表明该化合物与复杂杂环体系的合成有关。这些中间体经历了各种反应,展示了它们在有机合成中的多功能性 (Phillips & Castle, 1980)。类似地,针对兴奋性氨基酸受体复合物上的甘氨酸结合位点的配体的结构和计算研究涉及喹喔啉二酮衍生物,表明该化合物在生化和药物化学中的潜在应用 (Kubicki & Codding, 1993)。
晶体学和分子分析
8-(2,3-二甲氧基苯基)-10,11,12,13-四氢-9H-苯并[f]-环庚并[c]喹啉的晶体结构(一种密切相关的化合物)已被确定,提供了对这类复杂分子的空间排列和分子相互作用的见解。这项研究有助于更深入地了解分子构象和潜在反应性 (Wang 等,2009)。
计算化学和光谱学
计算和光谱表征(例如对 4-(4-氯苯基) 和 4-[4-(二甲氨基) 苯基]-2-氧代-1,2,5,6-四氢苯并[h]喹啉-3-腈染料进行的表征)为喹啉二酮衍生物的电子性质和相互作用提供了有价值的见解。这些研究对于理解光物理性质以及在材料科学和光动力治疗中的潜在应用至关重要 (Wazzan 等,2016)。
计算机模拟研究和化学反应性
新型 2,4-二甲氧基-四氢吡啶并[4,5-b]喹啉-6(7H)-酮的合成和计算机模拟研究突出了计算工具在预测喹啉二酮衍生物与生物靶标的反应性和相互作用方面的作用。此类研究为设计具有潜在治疗应用的新化合物铺平了道路 (Patel 等,2022)。
属性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-15-8-9-21(30-2)17(12-15)14-10-19-24(20(27)11-14)18(13-23(28)26-19)16-6-5-7-22(31-3)25(16)32-4/h5-9,12,14,18H,10-11,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCFCYFBPCFZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

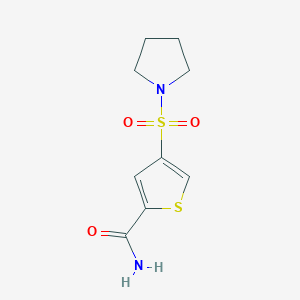
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)
